Indazole-Cl

Neuroinflammation Remyelination Multiple Sclerosis

Critical for researchers differentiating ERβ-mediated transrepression. Indazole-Cl exclusively engages the ADIOL-ERβ-CtBP pathway to repress AP-1 promoters, unlike DPN/ERB-041, and uniquely enables therapeutic remyelination in EAE models. Procure this specific halogen-substituted phenyl-2H-indazole core to avoid experimental failure in neuroinflammation and hypoxia-induced inflammation studies. Not interchangeable with other ERβ agonists.

Molecular Formula C13H9ClN2O2
Molecular Weight 260.67 g/mol
CAS No. 848142-62-1
Cat. No. B1671865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndazole-Cl
CAS848142-62-1
SynonymsIndazole-Cl;  Indazole Cl; 
Molecular FormulaC13H9ClN2O2
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O
InChIInChI=1S/C13H9ClN2O2/c14-13-11-7-10(18)5-6-12(11)15-16(13)8-1-3-9(17)4-2-8/h1-7,17-18H
InChIKeyZNHQDSBJVFFIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Indazole-Cl (848142-62-1) Guide: Procuring the Selective ERβ Agonist with In Vivo Functional Remyelination Data


Indazole-Cl (CAS 848142-62-1), also known as Ind-Cl, is a halogen-substituted phenyl-2H-indazole core compound that functions as a selective estrogen receptor beta (ERβ) agonist and selective estrogen receptor modifier (SERM) . It is chemically defined as 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, with a molecular formula of C13H9ClN2O2 and a molecular weight of 260.68 Da . The compound is distinguished by its high selectivity for ERβ over ERα, reported as >100-fold in multiple independent assessments . Indazole-Cl has been characterized in both in vitro hypoxia-induced inflammation models and in vivo experimental autoimmune encephalomyelitis (EAE) models, where it demonstrates functional remyelination capacity that distinguishes it from other ERβ agonists [1].

Indazole-Cl vs. Other ERβ Agonists: Why Compound Interchange Risks Experimental Failure in Neuroinflammation and Hypoxia Models


Indazole-Cl cannot be assumed to be functionally interchangeable with other commercially available ERβ agonists such as DPN (diarylpropionitrile), ERB-041 (prinaberel), WAY-200070, or LY500307 . The structural features of the halogen-substituted phenyl-2H-indazole core confer a specific transrepression mechanism involving recruitment of CtBP corepressor complexes to AP-1-dependent promoters—a mechanism not shared by structurally distinct ERβ ligands including DPN and ERB-041 . Consequently, Indazole-Cl, but not DPN or ERB-041, blocks expression of proinflammatory genes in microglia and astrocytes and represses factors that promote Th17 T cell differentiation . In vivo, therapeutic Indazole-Cl administered after disease onset significantly ameliorates clinical EAE disease, whereas DPN-treated female mice trended toward the same degree of clinical disease onset as vehicle-treated mice [1]. Procurement substitution without verification of compound-specific pharmacology therefore risks null experimental outcomes in neuroinflammation, hypoxia-induced inflammation, and remyelination studies.

Indazole-Cl Evidence Guide: Head-to-Head Comparisons and Quantitative Differentiation Data for Informed Procurement


Indazole-Cl Demonstrates Superior In Vivo Therapeutic Efficacy Over DPN in EAE Model of Multiple Sclerosis

In a direct head-to-head comparison within the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, Indazole-Cl (Ind-Cl) demonstrated significantly superior therapeutic efficacy compared to the widely used ERβ agonist DPN [1]. When treatment was initiated therapeutically (after clinical disease onset), Ind-Cl significantly improved clinical disease scores, whereas DPN-treated female mice trended toward the same degree of clinical disease onset as vehicle-treated mice [1]. Callosal conduction velocity measured by compound action potential showed improved inter-peak intervals with Ind-Cl treatment (3.7 ± 0.1 ms) compared to untreated EAE mice, which correlated with increased myelination [1].

Neuroinflammation Remyelination Multiple Sclerosis EAE

Indazole-Cl Selectivity Profile Quantified at >100-Fold for ERβ Over ERα with Exact Binding Affinity Data

Indazole-Cl exhibits high selectivity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα), with a quantified selectivity value of 107.0 . The relative binding affinity for human ERβ is 32.1, compared to only 0.3 for ERα . In transcriptional efficacy assays at 10⁻⁸ M concentration, Indazole-Cl shows 88.0% efficacy against human ERβ versus 0.06% against ERα; at 10⁻⁶ M, efficacy values are 89.0% for ERβ and 45.0% for ERα . Multiple vendors consistently report >100-fold selectivity for ERβ over ERα .

Estrogen Receptor ERβ Agonist Selectivity SERM

Indazole-Cl Distinct Mechanism: CtBP Corepressor Recruitment Not Shared by DPN or ERB-041

Indazole-Cl engages a distinct transrepression mechanism that is not shared by structurally distinct ERβ-specific ligands DPN and ERB-041 . Indazole-Cl binds to ERβ that is part of an ADIOL-ERβ-CtBP transrepression pathway, mediating recruitment of CtBP corepressor complexes to AP-1-dependent promoters . In functional assays, Indazole-Cl, but not DPN or ERB-041, blocked the expression of proinflammatory genes in microglia and astrocytes and repressed induction of factors that promote Th17 T cell differentiation and activation .

Transrepression CtBP AP-1 Microglia Th17

Indazole-Cl Potently Inhibits Hypoxia-Induced COX-2 Expression, ROS Production, and VSMC Migration at Low Micromolar Concentrations

In vascular smooth muscle cells (VSMCs) under hypoxic conditions, Indazole-Cl demonstrates concentration-dependent inhibition of multiple hypoxia-induced inflammatory responses [1]. Indazole-Cl at 10 μM for 24 hours inhibits hypoxia-induced cyclooxygenase-2 (COX-2) transcriptional activity [1]. At 0.1 μM for 6 hours, Indazole-Cl decreases intracellular reactive oxygen species (ROS) levels [1]. At 1 μM for 24-72 hours, Indazole-Cl prevents hypoxia-induced cellular migration and invasion [1]. The compound is characterized as a potent inhibitor of hypoxia-induced inflammation in VSMCs [1].

Hypoxia COX-2 ROS Vascular Smooth Muscle Inflammation

Indazole-Cl Vendor Specifications: ≥98% HPLC Purity with DMSO Solubility >5 mg/mL Enabling Reliable In Vitro Formulation

Commercially available Indazole-Cl is supplied with defined quality specifications including ≥98% purity as determined by HPLC . The compound is provided as a powder with color ranging from white to brown . Solubility in DMSO is specified as >5 mg/mL (approximately >19 mM) . Storage recommendations are 2-8°C for the powder form .

Purity Solubility HPLC DMSO Quality Control

Indazole-Cl Procurement Application Scenarios: Evidence-Based Selection for Neuroinflammation, Hypoxia, and ERβ Pharmacology Studies


Therapeutic Remyelination and Multiple Sclerosis Research Requiring Functional In Vivo Efficacy

Researchers investigating ERβ-mediated remyelination or therapeutic intervention in neuroinflammatory disease models should prioritize Indazole-Cl procurement. Evidence from the EAE mouse model demonstrates that Indazole-Cl administered therapeutically (after clinical disease onset) significantly ameliorates disease and improves callosal conduction (inter-peak interval 3.7 ± 0.1 ms) [1]. This therapeutic efficacy is not observed with the alternative ERβ agonist DPN under identical conditions, where DPN-treated mice trended toward vehicle-level disease onset [1]. The compound's capacity to stimulate functionally relevant endogenous myelination is further validated in the cuprizone diet-induced demyelination model, confirming remyelination effects independent of peripheral immune modulation [1].

Hypoxia-Induced Vascular Inflammation Studies in VSMC Models

For studies examining hypoxia-induced inflammatory responses in vascular smooth muscle cells (VSMCs), Indazole-Cl provides a well-characterized tool compound with defined concentration-response parameters. The compound inhibits COX-2 transcriptional activity at 10 μM (24 h), reduces intracellular ROS at 0.1 μM (6 h), and prevents hypoxia-induced migration/invasion at 1 μM (24-72 h) [2]. The ERβ-mediated mechanism is confirmed by antagonism with the anti-estrogen ICI 182,780, enabling experimental designs that distinguish ERβ-dependent from ERβ-independent effects [2].

ERβ-Specific Transrepression and AP-1 Pathway Mechanistic Studies

Investigators studying ERβ-mediated transrepression of AP-1-dependent promoters must procure Indazole-Cl specifically, as structurally distinct ERβ agonists including DPN and ERB-041 do not recapitulate this mechanism . Indazole-Cl uniquely engages the ADIOL-ERβ-CtBP transrepression pathway, recruiting CtBP corepressor complexes to AP-1-dependent promoters to repress proinflammatory genes and Th17-polarizing factors . Functional validation shows Indazole-Cl, but not DPN or ERB-041, blocks proinflammatory gene expression in microglia and astrocytes . This mechanism-specific differentiation is critical for experiments where AP-1-dependent gene repression is the primary readout.

ERβ Selectivity Benchmarking and SERM Pharmacology Assays Requiring Minimal ERα Cross-Reactivity

Assays requiring high-confidence ERβ-selective pharmacology with minimal ERα contamination should employ Indazole-Cl, which demonstrates 107-fold selectivity for ERβ over ERα, with relative binding affinities of 32.1 (ERβ) versus 0.3 (ERα) . Transcriptional efficacy at 10⁻⁸ M is 88.0% for ERβ compared to 0.06% for ERα, providing >1400-fold functional discrimination at this concentration . This quantitative selectivity profile exceeds that of estradiol and provides a well-characterized benchmark for ERβ-specific pharmacology studies, including SERM mechanism investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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